Ipragliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily investigated for its role in managing type 2 diabetes mellitus (T2DM). [] It belongs to a class of drugs known as gliflozins. Ipragliflozin works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a subsequent decrease in blood glucose levels. [] This mechanism of action is independent of insulin secretion or sensitivity, distinguishing it from other classes of antidiabetic agents. []
Ipragliflozin is derived from the class of drugs known as gliflozins, which are specifically designed to inhibit the sodium-glucose cotransporter 2. This class of medications has gained popularity due to their dual action of lowering blood glucose levels and providing cardiovascular benefits. The compound is synthesized from specific chemical precursors that allow for its unique mechanism of action and pharmacokinetic properties .
The synthesis of ipragliflozin involves several key steps that can be approached through different synthetic routes. One notable method includes a stereoselective synthesis starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. This method employs iodine-lithium-zinc exchange, yielding ipragliflozin with high purity (99.92%) after several purification steps, including recrystallization .
Ipragliflozin's molecular formula is CHFNOS. The structure features a benzothiophene moiety linked to a glucoside, which is essential for its activity as an SGLT2 inhibitor. The compound's stereochemistry plays a crucial role in its efficacy and selectivity towards the sodium-glucose cotransporter .
Ipragliflozin undergoes various chemical reactions during its synthesis, including:
These reactions are crucial for achieving high yields and purities during the synthesis process, with careful control over reaction conditions such as temperature and reagent concentrations being vital for success .
Ipragliflozin functions by selectively inhibiting the sodium-glucose cotransporter 2 located in the proximal renal tubules. By blocking this transporter, ipragliflozin reduces glucose reabsorption back into the bloodstream, thereby increasing urinary glucose excretion. This mechanism not only helps in lowering blood sugar levels but also promotes weight loss due to calorie loss through glucose excretion .
These properties are critical for formulation development and ensuring bioavailability when administered as a medication .
Ipragliflozin is primarily used in clinical settings for:
Research continues into additional therapeutic applications beyond diabetes management, including potential roles in treating heart failure and chronic kidney disease due to its renal protective effects .
The SGLT2 inhibitor class originated from phlorizin, a natural O-glucoside identified in 1835 that induced glucosuria by inhibiting renal sodium-glucose cotransporters. However, its clinical utility was limited by poor oral bioavailability (due to intestinal β-glucosidase degradation), non-selectivity (inhibiting both SGLT1 and SGLT2), and gastrointestinal adverse effects [6]. The shift to synthetic C-glucosides addressed these limitations by enhancing metabolic stability and target specificity. This led to the development of canagliflozin (FDA-approved in 2013) as the first clinically viable SGLT2 inhibitor, followed by dapagliflozin, empagliflozin, and others. Ipragliflozin emerged within this wave, becoming the first SGLT2 inhibitor approved in Japan (January 2014) and subsequently in Russia and South Korea [1] [6].
Ipragliflozin (brand name Suglat®) was co-developed by Astellas Pharma Inc. and Kotobuki Pharmaceutical as a potent, selective SGLT2 inhibitor. Its molecular structure, (1S)-1,5-anhydro-1-C-{3-[(1-benzothiophen-2-yl)methyl]-4-fluorophenyl}-D-glucitol, resulted from strategic modifications of phlorizin derivatives. Key innovations included:
In diabetes, renal SGLT2 expression is upregulated, exacerbating hyperglycemia by reabsorbing ~90% of filtered glucose (~180 g/day). This creates a pathological cycle: hyperglycemia → SGLT2 upregulation → increased glucose reabsorption → worsened hyperglycemia [6] [8]. Inhibiting SGLT2 offers an insulin-independent mechanism to break this cycle. By reducing the renal glucose threshold (from ~180 mg/dL to ~40–70 mg/dL), SGLT2 inhibitors like ipragliflozin promote urinary glucose excretion, thereby lowering plasma glucose without directly stimulating insulin secretion [1] [6]. This mechanism is complementary to existing antidiabetic therapies and effective across varying β-cell function states.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7